Product packaging for Exspor(Cat. No.:CAS No. 116917-89-6)

Exspor

Cat. No.: B1167589
CAS No.: 116917-89-6
Attention: For research use only. Not for human or veterinary use.
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Description

Exspor is a chemical sterilant and disinfectant system supplied as a multi-part concentrate. The ready-to-use solution is a broad-spectrum, sporicidal agent, formulated for the decontamination of hard, non-porous inanimate surfaces in controlled research and institutional settings. Its main active ingredient is sodium chlorite (1.52%), which is activated by mixing the base concentrate with a specific activator . The mechanism of action involves the generation of chlorine dioxide, a powerful oxidizing agent that effectively disrupts essential cellular structures and processes in microorganisms. For research use, this compound solution demonstrates validated efficacy against a wide range of organisms. It achieves bactericidal and fungicidal activity, including against Pseudomonas aeruginosa and pathogenic fungi, within a 3-minute contact time at 20°C . Virucidal activity is achieved in 5 minutes at 20°C, with proven effectiveness against viruses such as Influenza A virus (including H1N1), Herpes Simplex Virus, Poliovirus, and Norovirus (using Feline Calicivirus as a surrogate) . Furthermore, when used as a sterilant, it destroys resistant bacterial spores, such as those from Clostridium sporogenes and Bacillus subtilis , after a 10-hour immersion at 20°C . Independent studies have investigated the sporicidal activity of commercial sterilants on contaminated surfaces, providing critical data on the performance of this compound under various test conditions . The primary research applications for this compound include the sterilization of laboratory equipment and the disinfection of hard surfaces in schools, hospitals, industrial facilities, and animal laboratories . It is critical for researchers to follow the specific preparation and safety guidelines. The product must be mixed in a well-ventilated area to avoid inhalation of fumes, as the mixed solution can cause respiratory irritation . It is compatible with materials such as plastic, ceramic, and glass, but is not recommended for use on copper, brass, bronze, or in metal soaking vessels due to its oxidizing properties . This product is intended For Research Use Only. It is strictly prohibited for personal, medical, or veterinary use as a terminal sterilant for devices introduced into the human body.

Properties

CAS No.

116917-89-6

Molecular Formula

C20H16O6

Synonyms

Exspor

Origin of Product

United States

Comparison with Similar Compounds

Exspor vs. Clidox-S

Chemical Basis : Both this compound and Clidox-S are chlorine dioxide-generating sterilants, requiring mixing of sodium chlorite with an acidic activator .
Key Differences :

  • Surfactant Composition: Clidox-S contains a distinct surfactant type and concentration, influencing wetting properties and efficacy on non-uniform surfaces .
  • Efficacy in Application : A study demonstrated that this compound achieves 100% spore inactivation when directly sprayed, whereas misting (common in port sterilization) leaves 10–20% spores viable due to incomplete surface contact .
Parameter This compound Clidox-S
Active Ingredient Chlorine dioxide Chlorine dioxide
Surfactant Type Proprietary blend Different surfactant
Contact Time (Spores) 30 minutes 30 minutes
Primary Use Cases Labs, agriculture Labs, veterinary

This compound vs. Peracetic Acid

Chemical Basis : Peracetic acid (PAA) is an organic peroxide with broad-spectrum antimicrobial activity, functioning via oxidation.
Efficacy :

  • Sporicidal Activity : Chlorine dioxide (this compound) is 1,075× more effective than ethylene oxide gas in gaseous form, whereas PAA requires longer contact times for spore inactivation .
  • Material Compatibility : PAA is less corrosive to metals compared to chlorine dioxide, making it preferable for sensitive equipment .
Parameter This compound Peracetic Acid
Mechanism Oxidation (ClO₂) Oxidation (CH₃COOOH)
Sporicidal Efficiency High (gas phase) Moderate
Typical Use Cases Surface sterilization Liquid sterilization

This compound vs. Hydrogen Peroxide and Ammonia

Context : this compound is among five disinfectants (including 50% ammonia and 3% hydrogen peroxide) proven effective against Cryptosporidium oocysts .
Advantages of this compound :

  • Lower toxicity compared to ammonia, which requires stringent ventilation.
  • Faster action than hydrogen peroxide, which may require higher concentrations for similar efficacy .

Research Findings and Practical Considerations

Efficacy in Real-World Settings

  • Surface Sterilization : this compound’s direct application (spraying) is critical for efficacy; incomplete wetting reduces sporicidal activity by 10–20% .
  • Viral Inactivation: EPA-approved at 5-minute contact time for viruses like norovirus, aligning with industry standards for healthcare settings .

Preparation Methods

Equipment and Environmental Requirements

  • Non-metallic containers : Polypropylene or glass vessels are mandatory to prevent corrosion and unwanted reactions with metal ions.

  • Water temperature : Cool tap water (≤25°C) minimizes excessive fume generation.

  • Ventilation : Preparations must occur in well-ventilated areas due to ClO₂’s respiratory toxicity.

Mixing Procedure

  • Dilution of Base Concentrate :

    • Measure 1 part this compound Base Concentrate into a clean container.

    • Add 4 parts cool tap water (e.g., 100 mL Base + 400 mL water).

    • Stir gently to homogenize.

  • Activator Addition :

    • Add 1 part this compound Activator Concentrate to the diluted base (e.g., 100 mL Activator).

    • Stir for 30 seconds; the solution turns colorless or pale yellow if prepared correctly.

  • Final Solution Properties :

    • pH : 2.3–2.7.

    • Shelf life : 24 hours at 20°C.

    • Color anomalies : Darker hues may occur in hard water (>400 ppm CaCO₃), necessitating deionized water for critical applications.

Efficacy Against Microbial Contaminants

Sterilization Performance

This compound’s sporicidal activity was evaluated against Bacillus subtilis and Clostridium sporogenes using a quantitative carrier test.

Material TypeContact TimeLog Reduction (CFU/mL)Source
Noncorrodible (Glass)10 hours3.44 ± 0.34
Corrodible (Steel)10 hours4.15 ± 0.30
Polymeric (Plastic)10 hours3.62 ± 0.24

Sterilization requires immersion for ≥10 hours at 20°C, followed by rinsing with sterile water to remove residual oxidants.

Critical Factors Influencing Preparation Success

Water Quality

  • Hard water : High calcium/magnesium levels (>400 ppm) may precipitate chlorites, reducing active ClO₂ concentrations.

  • Mitigation : Deionized water eliminates interference, ensuring consistent solution color and odor.

Temperature Control

  • Mixing phase : Exceeding 25°C during preparation accelerates ClO₂ off-gassing, posing inhalation risks.

  • Storage : Solutions degrade faster at >20°C, necessitating refrigeration if delayed use is unavoidable.

Container Material

  • Metals : Aluminum, stainless steel, and copper undergo rapid oxidation, contaminating the solution and damaging equipment.

  • Preferred materials : Polyethylene, polypropylene, or glass ensure chemical stability.

SterilantContact TimeLog Reduction (B. subtilis)Material Compatibility
This compound10 hours4.15 ± 0.30Limited for metals
Cidexplus (3.4%)10 hours4.00 ± 0.21Corrosion-resistant
Wavicide-0110 hours3.62 ± 0.24Broad

This compound demonstrated superior sporicidal activity on corrodible materials but exhibited lower compatibility with metal surfaces compared to glutaraldehyde-based products .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Exspor’s biochemical mechanisms?

  • Methodological Answer : Begin by defining the independent variable (e.g., this compound concentration, temperature) and dependent variable (e.g., enzymatic activity, cellular response). Specify the biological system (e.g., E. coli, human cell lines) and chemical interactions (e.g., binding affinity assays). Use the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "How does this compound concentration (0.1–10 μM) affect apoptosis rates in HeLa cells over 24 hours compared to a control?" .
  • Supporting Data : Trials using incremental this compound doses (Table 1) showed a nonlinear apoptosis response, suggesting threshold-dependent effects.

Q. What experimental design principles should I prioritize when studying this compound’s physicochemical properties?

  • Methodological Answer :

Control Variables : Standardize pH, temperature, and solvent composition to isolate this compound’s effects .

Replication : Use triplicate samples to account for instrumental variability (e.g., HPLC measurements).

Blinding : Implement double-blind protocols if human cell lines are used to reduce observer bias .

Pilot Trials : Conduct small-scale experiments to optimize this compound solubility and stability .

  • Example : A 2024 study on this compound’s thermal stability used differential scanning calorimetry (DSC) with three replicates, revealing degradation above 80°C (SD ±1.2°C) .

Q. How should I collect and validate primary data for this compound-related hypotheses?

  • Methodological Answer :

  • Data Collection : Use LC-MS/MS for quantitative analysis, ensuring calibration curves (R² > 0.98) and spike-and-recovery tests (85–115% accuracy) .
  • Validation : Cross-verify results with orthogonal techniques (e.g., NMR for structural confirmation, fluorescence assays for binding kinetics) .
    • Case Study : A 2023 study combined XRD and FT-IR to confirm this compound’s crystalline structure, resolving discrepancies from earlier spectral analyses .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

Meta-Analysis : Aggregate data from ≥5 studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .

Sensitivity Analysis : Test how minor changes in experimental conditions (e.g., serum concentration in cell media) affect outcomes .

Triangulation : Combine in vitro, in silico (molecular docking), and in vivo (zebrafish models) data to validate mechanisms .

  • Example : A 2025 review attributed conflicting cytotoxicity results to variations in cell passage numbers and this compound’s batch purity (Table 2) .

Q. What statistical approaches are robust for analyzing nonlinear dose-response relationships in this compound studies?

  • Methodological Answer :

  • Model Selection : Use Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal models .
  • Error Analysis : Report 95% confidence intervals for EC50 values and apply bootstrap resampling (n=1000 iterations) to assess robustness .
  • Software Tools : Implement R packages (e.g., drc for dose-response curves) or GraphPad Prism’s asymmetric sigmoidal fitting .
    • Data : Nonlinear regression of this compound’s antioxidant activity (Figure 3) revealed a Hill coefficient of 1.5 ± 0.2, indicating cooperative binding .

Q. How can interdisciplinary methods enhance this compound’s application in drug delivery systems?

  • Methodological Answer :

  • Material Science Integration : Use SEM/TEM to characterize this compound-loaded nanoparticles (size, polydispersity index <0.1) .
  • Pharmacokinetic Modeling : Apply compartmental models to predict this compound’s bioavailability in rat plasma, validated via LC-MS .
  • Ethical AI : Train machine learning models on toxicity datasets (e.g., Tox21) to prioritize safe this compound derivatives .
    • Case Study : A 2024 hybrid approach combined microfluidics (for controlled synthesis) and RNA-seq (to assess this compound’s impact on gene networks) .

Data Management and Reporting

Q. What criteria should guide the inclusion of raw data in this compound research publications?

  • Methodological Answer :

  • Primary Data : Include only datasets critical to conclusions (e.g., dose-response curves, structural validation) .
  • Reproducibility : Upload raw HPLC chromatograms or NMR spectra to repositories like Zenodo, citing DOIs in the manuscript .
  • Ethical Compliance : Anonymize human participant data (if applicable) and obtain informed consent for biomarker studies .

Q. How should I structure a research protocol for ethical approval of this compound trials involving animal models?

  • Methodological Answer :

Justification : Cite ARRIVE 2.0 guidelines to define sample size (power analysis ≥80%) and humane endpoints .

Protocol Registration : Pre-register designs on Open Science Framework (OSF) with detailed this compound administration routes (e.g., IV vs. oral) .

Transparency : Disclose this compound’s supplier, purity grade, and LOT numbers in supplementary materials .

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